3-(fluoromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
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Overview
Description
3-(fluoromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and a sulfonyl group attached to a trimethylpyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluoromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluoromethyl Group: This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine-containing reagents.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Trimethylpyrazole Moiety: This can be synthesized separately and then coupled to the piperidine ring through appropriate linking reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: The fluoromethyl group and other substituents may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Nucleophiles or electrophiles depending on the specific reaction conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(fluoromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target or application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
- 3-(bromomethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
- 3-(hydroxymethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
Uniqueness
The presence of the fluoromethyl group in 3-(fluoromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine may confer unique properties such as increased metabolic stability, altered lipophilicity, and specific interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C12H20FN3O2S |
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Molecular Weight |
289.37 g/mol |
IUPAC Name |
3-(fluoromethyl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine |
InChI |
InChI=1S/C12H20FN3O2S/c1-9-12(10(2)15(3)14-9)19(17,18)16-6-4-5-11(7-13)8-16/h11H,4-8H2,1-3H3 |
InChI Key |
GYMXZPGNTUIGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)CF |
Origin of Product |
United States |
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